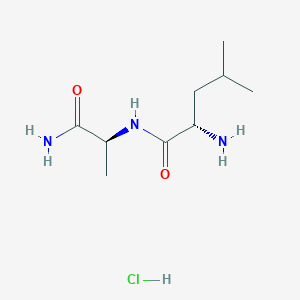

H-Leu-ala-NH2 hcl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C9H20ClN3O2 |

|---|---|

Molecular Weight |

237.73 g/mol |

IUPAC Name |

(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-4-methylpentanamide;hydrochloride |

InChI |

InChI=1S/C9H19N3O2.ClH/c1-5(2)4-7(10)9(14)12-6(3)8(11)13;/h5-7H,4,10H2,1-3H3,(H2,11,13)(H,12,14);1H/t6-,7-;/m0./s1 |

InChI Key |

SHJVFENXHVZEFW-LEUCUCNGSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)N.Cl |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)N)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of H Leu Ala Nh2 Hcl

Solution-Phase Peptide Synthesis Approaches for H-Leu-Ala-NH2 HCl

Solution-phase synthesis, also known as classical peptide synthesis, involves carrying out all reactions in a homogeneous solution. wikipedia.orglibretexts.org While largely superseded by SPPS for research purposes, it remains valuable for large-scale industrial production. wikipedia.org The synthesis of this compound in solution requires a strategic use of protecting groups and purification after each step.

The fundamental step in solution-phase synthesis is the condensation reaction between two amino acid derivatives, one with a protected N-terminus and a free carboxyl group, and another with a free amino group and a protected C-terminus. libretexts.orgekb.eg

A typical synthesis of H-Leu-Ala-NH2 would involve:

Protection : The amino group of L-leucine is protected (e.g., as Fmoc-Leu-OH or Boc-Leu-OH), and the carboxyl group of L-alanine is protected, often as an amide (Ala-NH2) to directly yield the desired C-terminus. The synthesis of L-alaninamide itself can be achieved via ammonolysis of an activated alanine (B10760859) ester. fengchengroup.comechemi.com

Coupling : The protected leucine (B10760876) (e.g., Boc-Leu-OH) is coupled with alaninamide (H-Ala-NH2) using a coupling reagent. study.com

Purification : The resulting protected dipeptide (Boc-Leu-Ala-NH2) is isolated and purified from the reaction mixture, typically by extraction or crystallization.

Deprotection : The N-terminal protecting group (Boc) is removed with acid (e.g., TFA or HCl in an organic solvent) to yield the final product, H-Leu-Ala-NH2, which is then isolated as its hydrochloride salt. study.com

Optimized Coupling Reagents for Solution-Phase Synthesis:

Carbodiimides : DCC was one of the first coupling reagents used, but its dicyclohexylurea (DCU) by-product is poorly soluble, which can complicate purification. bachem.comglobalresearchonline.net 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble alternative, and its urea by-product can be removed by aqueous extraction, making it highly suitable for solution-phase work. wikipedia.orgcreative-peptides.com

Phosphonium and Uronium Reagents : Reagents like PyBOP, HBTU, and HATU are also highly effective in solution, promoting fast and clean reactions with low levels of racemization. bachem.com

Propylphosphonic Anhydride (T3P®) : This reagent is known to promote very fast and efficient amide bond formation in solution with no epimerization, generating water-soluble by-products that are easily removed during work-up. nih.gov

| Coupling Reagent | Key Feature for Solution-Phase | By-product Handling |

|---|---|---|

| DCC | Highly effective and inexpensive. globalresearchonline.net | By-product (DCU) is insoluble and removed by filtration. bachem.com |

| EDC | Water-soluble carbodiimide. creative-peptides.com | By-product is water-soluble and removed by aqueous extraction. wikipedia.org |

| HBTU / HATU | High reactivity and low racemization. bachem.com | By-products are soluble in standard organic solvents and water. bachem.com |

| T3P® | Extremely fast, high efficiency, no racemization. nih.gov | By-products are water-soluble and easily removed. nih.gov |

Orthogonal Protective Group Strategies in Solution Synthesis

The chemical synthesis of peptides in solution relies on the precise and sequential formation of amide bonds. To prevent unwanted side reactions, such as self-coupling or modification of side chains, the α-amino and any reactive side-chain functionalities of the constituent amino acids must be temporarily blocked with protecting groups (PGs). nih.gov The success of this strategy hinges on the concept of orthogonality, where two or more protecting groups can be removed under distinct chemical conditions, allowing for selective deprotection at specific stages of the synthesis. dartmouth.edu

In the context of synthesizing H-Leu-Ala-NH2, a common approach involves the use of an N-terminal protecting group on the leucine residue and a C-terminal protecting group on the alanine amide. The key is that the N-terminal group must be removable without affecting the C-terminal amide or any side-chain protection.

Common orthogonal strategies applicable to solution-phase synthesis include:

Boc/Bn Strategy : The tert-butyloxycarbonyl (Boc) group is used for N-terminal protection and is cleaved by moderate acids like trifluoroacetic acid (TFA). This is paired with benzyl (Bn) type groups for side-chain protection, which are typically removed by stronger acids or hydrogenolysis. This combination is considered quasi-orthogonal as both groups are acid-labile but at different strengths. nih.gov

Fmoc/tBu Strategy : The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the N-terminus and is removed by a base, commonly a piperidine solution. dartmouth.edu It is used orthogonally with the tert-butyl (tBu) group, which protects side chains and is removed by acid (TFA). nih.govdartmouth.edu This is a widely used combination in modern peptide synthesis.

Z/tBu Strategy : The benzyloxycarbonyl (Z) group, which is removable by hydrogenolysis or strong acids, can be used for N-terminal protection in conjunction with acid-labile tBu groups for side-chain protection. wikipedia.orguoi.gr

The selection of an orthogonal scheme is critical for synthesizing complex peptides, allowing for the stepwise addition of amino acids without compromising the integrity of the growing peptide chain. wikipedia.org

Table 1: Comparison of Common Orthogonal Protecting Group Strategies

| Strategy | N-Terminal Group | Removal Condition | Side-Chain Group | Removal Condition | Orthogonality |

|---|---|---|---|---|---|

| Fmoc/tBu | Fmoc | Base (e.g., Piperidine) | tBu | Acid (e.g., TFA) | Fully Orthogonal nih.govdartmouth.edu |

| Boc/Bn | Boc | Acid (e.g., TFA) | Bn | Hydrogenolysis / Strong Acid | Quasi-Orthogonal nih.gov |

| Z/tBu | Z | Hydrogenolysis / Strong Acid | tBu | Acid (e.g., TFA) | Orthogonal wikipedia.org |

Enzymatic Peptide Synthesis of Leucyl-Alanine Amide

Enzymatic methods for peptide synthesis offer a green chemistry alternative to traditional chemical routes, often proceeding under mild conditions with high stereoselectivity, thus avoiding racemization. researchgate.net This approach utilizes proteases in reverse, catalyzing peptide bond formation instead of hydrolysis.

Serine proteases, such as chymotrypsin and trypsin, can be used to catalyze peptide synthesis in a process known as kinetically controlled synthesis. nih.gov This method involves an acyl donor (an N-protected amino acid ester) and a nucleophile (an amino acid amide or ester). The enzyme first reacts with the acyl donor to form a covalent acyl-enzyme intermediate. nih.gov This intermediate then undergoes aminolysis by the nucleophile to form the new peptide bond, competing with hydrolysis by water. nih.govcore.ac.uk

The use of an amino acid amide like leucinamide or alaninamide as the nucleophile is advantageous. researchgate.netnih.gov Studies have shown that chymotrypsin can effectively catalyze the condensation of N-acetyl-phenylalanine ethyl ester with leucinamide (H-Leu-NH2) to form Ac-Phe-Leu-NH2. core.ac.uk Similarly, the kinetics of chymotrypsin-catalyzed synthesis using alanine amide (H-Ala-NH2) as the amino component have been thoroughly analyzed. nih.gov Chymotrypsin's substrate specificity, which favors large hydrophobic residues like leucine at the P1 position for hydrolysis, also applies to synthesis, making it a suitable catalyst for forming a Leu-Ala bond. wikipedia.org Trypsin has also been shown to be an effective catalyst for peptide synthesis, with a preference for hydrophobic residues at the P1' position (the nucleophile), making leucinamide a suitable substrate. nih.gov

Thermolysin is a metalloproteinase that is highly effective for the enzymatic synthesis of peptides containing hydrophobic amino acids. core.ac.uklibretexts.org Its specificity is well-suited for the synthesis of H-Leu-Ala-NH2, as it preferentially cleaves, and therefore synthesizes, peptide bonds where the imino group is contributed by a hydrophobic residue like leucine. core.ac.uk

In a typical reaction, an N-protected amino acid (the carboxyl component, e.g., Z-Leu-OH) is condensed with an amine component (e.g., H-Ala-NH2). High yields of dipeptide derivatives have been achieved in reactions such as the condensation of Z-Phe-OH with H-Leu-NH2. core.ac.uk The presence of a hydrophobic amino acid as the carbonyl-group donor further enhances the rate of synthesis. libretexts.org The product often precipitates from the aqueous reaction medium, which shifts the equilibrium towards synthesis, resulting in high conversion rates.

The efficiency of enzymatic peptide synthesis is highly dependent on reaction conditions, and optimization is crucial to maximize yield and minimize competing hydrolysis reactions. researchgate.netnih.gov

pH : The pH of the reaction medium is a critical parameter. For serine protease-catalyzed synthesis, alkaline conditions are generally preferred because the deprotonated amino group of the nucleophile is more reactive. nih.gov However, a higher pH can also increase the rate of ester substrate hydrolysis. For a robust ligation process, a pH of around 7.5 may be optimal to reduce side reactions like deamidation. researchgate.net

Enzyme Concentration : The concentration of the enzyme affects the reaction rate. While a higher enzyme concentration can speed up the synthesis, the maximum product concentration achievable in kinetically controlled synthesis is generally independent of the enzyme content. nih.gov

Substrate Concentration : High concentrations of the starting materials are very important for achieving a good product yield. nih.gov

Co-solvents : The addition of organic co-solvents can be used to decrease water activity, which reduces the hydrolysis of both the acyl-enzyme intermediate and the final peptide product. researchgate.net For instance, the use of 10% acetonitrile (B52724) (MeCN) as a co-solvent has been shown to create a more robust ligation protocol. researchgate.net

Table 2: Key Parameters for Optimization of Enzymatic Peptide Synthesis

| Parameter | General Optimum Range/Condition | Rationale | Citations |

|---|---|---|---|

| pH | 7.5 - 9.0 | Favors deprotonated amine nucleophile but must be balanced to avoid substrate/product hydrolysis. | nih.govresearchgate.net |

| Temperature | ~37-40 °C | Balances reaction rate with enzyme stability and competing side reactions. | nih.govresearchgate.net |

| Substrate Concentration | High | Drives the reaction equilibrium/kinetics towards product formation. | nih.gov |

| Co-Solvents | 10-50% Organic Solvent | Reduces water activity, minimizing hydrolysis of intermediates and products. | researchgate.netresearchgate.net |

Chemical Derivatization Strategies for this compound in Research

Following synthesis, H-Leu-Ala-NH2 can be chemically modified for specific research purposes. A primary application is in analytical chemistry for the determination of stereochemistry.

To determine the absolute configuration of the leucine and alanine residues in H-Leu-Ala-NH2, the dipeptide is first hydrolyzed back to its constituent amino acids. These amino acids are then derivatized with a chiral derivatizing reagent, a technique known as Marfey's method. rsc.org

The classic Marfey's reagent is 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA). nih.govrsc.org When a mixture of D- and L-amino acids (from the hydrolysate) reacts with L-FDAA, a pair of diastereomers is formed (L-L and L-D). These diastereomers possess different physical properties and can be readily separated using standard reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govnih.gov

Advanced analogs of Marfey's reagent have been developed to improve sensitivity and separation. A notable example is Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA), which exhibits higher sensitivity and better separation for the resulting diastereomers, particularly when coupled with mass spectrometry (LC/MS). nih.govresearchgate.net This "advanced Marfey's method" is powerful for determining the absolute configuration of amino acids, even unusual ones for which standards may not be available. rsc.org The derivatization reaction is typically carried out under mild alkaline conditions (e.g., sodium bicarbonate) at a slightly elevated temperature (e.g., 40°C). researchgate.net

Introduction of Spectroscopic Tags and Probes for Analytical Studies

The covalent attachment of spectroscopic tags to peptides such as H-Leu-Ala-NH2 is a fundamental strategy for enabling their detection and quantification in various analytical studies. These tags, typically fluorescent molecules (fluorophores), serve as reporters, allowing researchers to track the peptide's location, concentration, and interaction with other molecules without significantly altering its intrinsic biological activity. The primary site for labeling H-Leu-Ala-NH2 is its N-terminal amino group, as the C-terminus is capped as an amide, and the leucine and alanine side chains are chemically inert under standard labeling conditions.

The selection of a suitable fluorophore depends on the specific requirements of the analytical method, including the desired wavelength of excitation and emission, quantum yield, photostability, and sensitivity to the local environment. mdpi.com Common strategies for labeling the N-terminal amine involve the use of amine-reactive fluorescent dyes. These reagents typically contain an electrophilic group, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate, which reacts with the nucleophilic primary amine of the leucine residue to form a stable covalent bond. researchgate.net

For instance, fluorescein derivatives like carboxyfluorescein (FAM) and fluorescein isothiocyanate (FITC) are widely used due to their high absorptivity and quantum yield. cpcscientific.com Rhodamine derivatives, such as tetramethylrhodamine (TAMRA), offer greater photostability and are less pH-sensitive than fluoresceins. For applications requiring detection in the red or near-infrared regions of the spectrum, to minimize background fluorescence from biological samples, cyanine dyes (e.g., Cy3, Cy5) are often employed.

Another class of valuable spectroscopic probes includes environment-sensitive fluorophores, which exhibit changes in their fluorescence properties (e.g., intensity, emission wavelength) in response to alterations in their microenvironment, such as polarity or binding to a target molecule. mdpi.comnih.gov For example, nitrobenzoxadiazole (NBD) is a small, environmentally sensitive fluorophore that can be attached to the N-terminus of peptides to study their interactions with cell membranes or proteins. nih.gov The synthesis of such probes involves reacting the amine-reactive form of the dye with the peptide in a suitable solvent, followed by purification to remove unreacted dye and byproducts.

The table below summarizes some common fluorescent dyes that can be conjugated to the N-terminus of H-Leu-Ala-NH2 for analytical studies.

| Fluorescent Dye | Excitation (nm) | Emission (nm) | Key Characteristics |

| FAM (Carboxyfluorescein) | ~495 | ~517 | High quantum yield, pH-sensitive. cpcscientific.com |

| FITC (Fluorescein isothiocyanate) | ~495 | ~517 | Common fluorescein derivative for amine labeling. cpcscientific.com |

| TAMRA (Tetramethylrhodamine) | ~552 | ~578 | More photostable and less pH-sensitive than fluorescein. |

| Cy3 | ~550 | ~570 | Bright and photostable, commonly used in FRET applications. |

| Cy5 | ~650 | ~670 | Emission in the far-red region, reduces background autofluorescence. |

| NBD (Nitrobenzoxadiazole) | ~466 | ~539 | Environmentally sensitive, useful for binding studies. nih.gov |

| ATTO Dyes | Wide Range | Wide Range | A series of dyes with high photostability and brightness covering a broad spectral range. |

Bioconjugation Techniques for this compound Research Probes

Bioconjugation is the process of covalently linking a molecule, such as the dipeptide H-Leu-Ala-NH2, to another biomolecule or carrier molecule to create a novel research probe with enhanced properties or new functionalities. neulandlabs.com For a small peptide like H-Leu-Ala-NH2, conjugation is often employed to improve its pharmacokinetic profile, facilitate targeted delivery, or attach it to a larger scaffold for immunological studies. biosynth.com The primary reactive handle on H-Leu-Ala-NH2 for bioconjugation is the N-terminal primary amine of the leucine residue.

A variety of chemical strategies can be employed for peptide bioconjugation. The choice of method depends on the nature of the carrier molecule and the desired stability and functionality of the final conjugate. irbm.com

PEGylation: One common technique is the attachment of polyethylene glycol (PEG) chains, a process known as PEGylation. This modification can increase the hydrodynamic size of the peptide, which helps to reduce renal clearance and protect it from enzymatic degradation, thereby extending its circulation half-life. qyaobio.com PEGylation is typically achieved by reacting an activated PEG derivative, such as PEG-NHS ester, with the N-terminal amine of the peptide. neulandlabs.com

Lipidation: Another strategy involves the conjugation of lipids or fatty acids to the peptide. qyaobio.com This modification can enhance the peptide's association with plasma proteins like albumin, which also serves to increase its half-life in circulation. The conjugation can be performed by coupling a fatty acid to the peptide's N-terminus using standard peptide coupling chemistry. qyaobio.com

Protein and Antibody Conjugation: H-Leu-Ala-NH2 can be conjugated to larger carrier proteins, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to generate immunogens for antibody production. This is often accomplished using cross-linking agents. Homobifunctional cross-linkers, like glutaraldehyde, can react with amine groups on both the peptide and the carrier protein, though this can lead to complex mixtures. oup.com More control is achieved with heterobifunctional cross-linkers, which possess two different reactive groups. For example, a linker with an NHS ester can react with the peptide's N-terminus, and a second group, such as a maleimide, can then be used to specifically target a thiol group on a carrier protein.

Click Chemistry: Modern bioconjugation often utilizes "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). neulandlabs.com To use this method, either the peptide or the carrier molecule must be modified to contain an azide or an alkyne group. For H-Leu-Ala-NH2, an alkyne or azide-containing moiety could be coupled to its N-terminus. This allows for a highly specific, efficient, and bio-orthogonal ligation to a correspondingly modified carrier molecule under mild conditions. irbm.com

The following table outlines several bioconjugation techniques applicable to H-Leu-Ala-NH2 for the creation of research probes.

| Conjugation Strategy | Carrier Molecule | Linkage Chemistry | Purpose of Conjugate |

| PEGylation | Polyethylene Glycol (PEG) | Amide bond via NHS-ester reaction with N-terminus. neulandlabs.com | Improve pharmacokinetics, increase half-life, reduce enzymatic degradation. qyaobio.com |

| Lipidation | Fatty Acids (e.g., Palmitic Acid) | Amide bond formation at the N-terminus. qyaobio.com | Enhance binding to plasma proteins (e.g., albumin) to extend circulation time. qyaobio.com |

| Protein Conjugation | Carrier Proteins (e.g., BSA, KLH) | Cross-linking agents (e.g., glutaraldehyde, heterobifunctional linkers). oup.com | Generate immunogens for antibody production, create targeted delivery systems. |

| Small Molecule Attachment | Fluorophores, Chelating Agents | Amide bond via NHS-ester or other amine-reactive chemistry. irbm.com | Create imaging agents, radiolabeled probes for diagnostics. biosynth.comalmacgroup.com |

| Click Chemistry | Alkyne/Azide-modified molecules | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). neulandlabs.com | Highly specific and efficient ligation for creating complex probes. irbm.com |

Enzymatic Hydrolysis and Protease Specificity Studies of H Leu Ala Nh2 Hcl

H-Leu-ala-NH2 as a Substrate for Aminopeptidases

Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. H-Leu-ala-NH2 is a classic substrate for a subset of these enzymes, primarily due to its N-terminal leucine (B10760876) residue.

Leucine aminopeptidases (LAPs) are metalloenzymes that exhibit a strong preference for cleaving N-terminal leucine residues from peptide substrates. elifesciences.orgresearchgate.net While LAPs can hydrolyze other N-terminal residues, their highest catalytic efficiency is typically observed with leucine. nih.gov The hydrolysis of H-Leu-ala-NH2 by LAP involves the cleavage of the peptide bond between the leucine and alanine (B10760859) residues, releasing leucine and alaninamide.

While specific kinetic parameters (Km and kcat) for the hydrolysis of H-Leu-ala-NH2 by LAP are not extensively reported in the available literature, the known substrate preferences of LAPs allow for well-founded inferences. LAPs are known to efficiently hydrolyze dipeptide amides, and the presence of a bulky, hydrophobic leucine residue at the P1 position is a key determinant for strong binding to the S1 subsite of the enzyme's active site. nih.govrsc.org The catalytic efficiency of LAP for various substrates is often compared, as shown in the table below for a representative bacterial leucine aminopeptidase.

Table 1: Comparative Kinetic Parameters of a Leucine Aminopeptidase with Different Substrates

| Substrate | Relative kcat/Km (%) |

|---|---|

| Leu-pNA | 100 |

| Met-pNA | 85 |

| Arg-pNA | 70 |

| Phe-pNA | 65 |

| Ala-pNA | 20 |

Given that L-leucine amides are preferred substrates, it is expected that H-Leu-ala-NH2 would be hydrolyzed with high efficiency by LAP, likely exhibiting a low Km value, indicative of high affinity, and a high kcat value, reflecting a rapid turnover rate.

Aminopeptidase P (APP) is a highly specific metalloaminopeptidase that catalyzes the removal of the N-terminal amino acid from peptides only when the penultimate residue is proline. nih.govmdpi.com The enzyme's active site has a stringent requirement for a proline residue at the P1' position of the substrate. nih.gov

The structure of H-Leu-ala-NH2, with alanine at the P1' position, does not fit the substrate specificity of APP. Therefore, H-Leu-ala-NH2 is not a substrate for Aminopeptidase P and is not expected to be hydrolyzed by this enzyme or other proline-specific peptidases. nih.govmdpi.com This lack of interaction is a critical piece of information when using H-Leu-ala-NH2 to selectively assay for other aminopeptidases in a complex biological sample that may also contain APP.

The specific hydrolysis of H-Leu-ala-NH2 by leucine aminopeptidases makes it a useful component in the design of enzyme assays. The fundamental principle of such assays is to detect the products of the enzymatic reaction, either leucine or alaninamide.

Several assay formats can be designed based on this substrate:

Coupled Enzyme Assays: A common approach involves a secondary enzyme that acts on one of the products of the initial reaction to generate a detectable signal. For instance, the released alanine (from alaninamide after further hydrolysis) could be a substrate for alanine dehydrogenase, a reaction that can be monitored spectrophotometrically by the change in NADH absorbance.

Chromogenic and Fluorogenic Derivatives: While H-Leu-ala-NH2 itself does not produce a colored or fluorescent product upon cleavage, it can be chemically modified to do so. For example, a chromogenic or fluorogenic group can be attached to the C-terminus of the alanine residue. Upon cleavage of the Leu-Ala bond by an aminopeptidase, the modified alaninamide derivative is released, leading to a change in absorbance or fluorescence. st-andrews.ac.uk

Direct Product Detection: Advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) can be used to directly separate and quantify the substrate and its hydrolysis products over time. st-andrews.ac.uk This method, while more labor-intensive, provides the most direct and unambiguous measurement of enzyme activity.

The design of the assay must consider factors such as the pH optimum of the enzyme, the need for metal cofactors (as LAPs are often metalloenzymes), and potential inhibitors in the sample.

H-Leu-ala-NH2 HCl in Investigations of Other Peptidases and Proteases

Beyond its use as a specific substrate for leucine aminopeptidases, H-Leu-ala-NH2 can also be employed in broader studies to profile the activity of other peptidases and proteases and to understand their substrate specificity.

H-Leu-ala-NH2 can be included as one component in a library of small peptide substrates to profile the activity of a wide range of proteases. researchgate.net Different classes of proteases exhibit distinct preferences for the amino acids at the P1 and P1' positions of their substrates. peakproteins.com

The expected hydrolysis patterns of H-Leu-ala-NH2 by different protease classes are summarized below:

Table 2: Predicted Hydrolysis of H-Leu-ala-NH2 by Different Protease Classes

| Protease Class | Example | Expected Hydrolysis of Leu-Ala Bond | Rationale |

|---|---|---|---|

| Serine Proteases | Chymotrypsin | Low to Moderate | Prefers large hydrophobic residues (Phe, Tyr, Trp) at P1. Leucine is less optimal. nih.gov |

| Elastase | Moderate to High | Prefers small aliphatic residues (Ala, Val) at P1, but can accommodate Leucine. nih.gov | |

| Cysteine Proteases | Papain | Moderate | Broad specificity, but often favors hydrophobic residues at P2. P1 preference can vary. |

| Metalloproteases | Thermolysin | High | Cleaves on the N-terminal side of large hydrophobic residues like Leucine. libretexts.org |

| Aspartic Proteases | Pepsin | Low | Prefers hydrophobic residues at both P1 and P1', but often with larger aromatic side chains. |

By observing the extent of H-Leu-ala-NH2 hydrolysis by a purified protease or a complex biological sample, researchers can gain insights into the types of proteolytic activities present.

For proteases that are found to hydrolyze H-Leu-ala-NH2, the primary cleavage site is expected to be the peptide bond between leucine and alanine. This can be definitively confirmed using mass spectrometry to identify the resulting peptide fragments. nih.govresearchgate.net

The specificity of a protease for the Leu-Ala bond is determined by the three-dimensional structure of its active site, particularly the S1 and S1' subsites, which accommodate the P1 (Leucine) and P1' (Alanine) residues of the substrate, respectively. researchgate.net

S1 Subsite: For a protease to efficiently cleave H-Leu-ala-NH2, its S1 pocket must be large enough to accommodate the bulky isobutyl side chain of leucine. nih.gov The hydrophobic nature of this pocket would favor the binding of leucine over charged or polar amino acids.

S1' Subsite: The S1' subsite interacts with the alanine residue. The small methyl side chain of alanine can fit into a wide variety of S1' pockets, making the P1' residue less of a restrictive determinant for many proteases. pnas.org

Structural studies of protease-inhibitor complexes and computational modeling can provide detailed insights into the specific hydrogen bonds and hydrophobic interactions that govern the recognition and cleavage of the Leu-Ala peptide bond. elifesciences.org These studies are fundamental to understanding the molecular basis of protease specificity and for the rational design of specific protease inhibitors.

Influence of this compound on Enzyme Catalysis and Subsite Specificity

The structure of this compound makes it a useful tool for probing the S1 and S1' subsite specificities of proteases. The S1 subsite of a protease interacts with the P1 residue of the substrate (Leucine in this case), while the S1' subsite interacts with the P1' residue (Alanine).

Research on various proteases has provided insights into their subsite preferences. For instance, studies on microbial serine proteases like thermitase, subtilisin BPN', and proteinase K have shown that the S'1 subsite specificity is quite similar among them. These enzymes tend to favor small amino acid residues such as alanine and glycine in this position, while bulkier residues like phenylalanine and leucine are hydrolyzed to a lesser extent annualreviews.org. This suggests that H-Leu-Ala-NH2, with alanine at the P1' position, would be a favored substrate for these enzymes at the S1' subsite. The interaction at the S1 subsite with the leucine residue is also critical. Leucine aminopeptidase, for example, demonstrates a marked specificity for a leucine residue at the N-terminus, as evidenced by its rapid hydrolysis of L-leucyl-L-alanine annualreviews.org.

In the context of enzyme-catalyzed peptide synthesis, H-Leu-Ala-NH2 has been utilized as a nucleophilic acyl acceptor. In studies with V8 protease, H-Leu-Ala-NH2 participated in acyl transfer reactions, demonstrating its ability to interact with the enzyme's active site scielo.br.

Enzyme Kinetics and Mechanistic Investigations Involving this compound

Kinetic studies involving this compound provide quantitative data on the efficiency and mechanism of enzymatic catalysis. These investigations are crucial for understanding the enzyme's catalytic power and for the design of specific inhibitors.

Determination of Kinetic Parameters (kcat, Km, kcat/Km) for Enzymatic Reactions

While comprehensive kinetic data for the hydrolysis of this compound across a wide range of proteases is not extensively documented in publicly available literature, related studies offer valuable insights. For instance, early investigations into leucine aminopeptidase revealed that L-leucyl-L-alanine is hydrolyzed 23 times faster than L-leucyl-D-alanine, highlighting the stereospecificity of the enzyme annualreviews.org.

For context, kinetic parameters for the hydrolysis of a similar dipeptide amide, L-alanyl-L-phenylalanine amide, by human small intestine mucosa have been studied, although specific kcat and Km values were not provided in the available text jci.org. In a broader context of peptide hydrolysis, studies with other substrates and proteases illustrate the range of these values. For example, the hydrolysis of a fluorogenic peptide by the 20S proteasome, which involves cleavage at a Leu-Ala bond, exhibited a kcat/Km value of 13,000 M-1s-1 mdpi.com.

The following interactive table, while not containing specific data for this compound due to its absence in the provided search results, illustrates how such data would be presented.

| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Hypothetical Protease A | This compound | Value | Value | Value |

| Hypothetical Protease B | This compound | Value | Value | Value |

Analysis of Substrate and Product Inhibition Mechanisms

Substrate and product inhibition are common phenomena in enzyme kinetics where high concentrations of the substrate or the accumulation of product can decrease the enzymatic reaction rate. Substrate inhibition occurs in approximately 25% of known enzymes and is often attributed to the formation of an unproductive enzyme-substrate complex scielo.br. One proposed mechanism for substrate inhibition is the binding of a substrate molecule to the enzyme-product complex, thereby blocking the release of the product scielo.br.

While specific studies on substrate or product inhibition directly involving this compound are not detailed in the available search results, the general principles are applicable. For example, if the product of hydrolysis, L-leucine or L-alaninamide, were to bind to the enzyme's active site or an allosteric site, it could inhibit further catalytic activity.

Transition State Mimicry in Protease Inhibitor Design Research

Transition state theory is a cornerstone of understanding enzyme catalysis. Enzymes function by stabilizing the high-energy transition state of a reaction, thereby lowering the activation energy. Transition state mimics are stable molecules designed to resemble the unstable transition state of a substrate as it is being converted to product. These mimics can bind to the enzyme with very high affinity and act as potent inhibitors.

Aspartyl protease inhibitors, for example, are often designed as transition state analogues nih.gov. While there is no specific information in the provided search results on the use of this compound in transition state mimicry research, dipeptide structures are fundamental components in the design of such inhibitors. The development of potent protease inhibitors often involves modifying a substrate's peptide backbone to incorporate a non-hydrolyzable isostere that mimics the tetrahedral intermediate of peptide bond hydrolysis.

Conformational Analysis and Structural Characterization of H Leu Ala Nh2 Hcl

Theoretical Approaches to Conformational Space Elucidation of Leucyl-Alanine Amide

Computational chemistry provides powerful tools to explore the vast conformational space of peptides, predict stable structures, and understand their dynamic behavior. These methods are essential for interpreting experimental data and providing a detailed picture of the molecule's structural preferences at an atomic level.

Theoretical investigations of dipeptides like Leucyl-alanine amide often begin with methods designed to map out the potential energy surface and identify stable, low-energy conformations.

Molecular Mechanics (MM) utilizes classical physics principles and empirically derived force fields (e.g., AMBER, CHARMM) to calculate the potential energy of a molecule. ajol.infoacs.orgnih.gov The total potential energy is a sum of terms accounting for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic forces). ajol.info By systematically rotating the backbone dihedral angles (Φ, Ψ) for both the leucine (B10760876) and alanine (B10760859) residues and calculating the corresponding energy, a Ramachandran map can be generated, which visualizes the allowed and disallowed conformational regions. rsc.org For a dipeptide, the conformational potential energy is highly sensitive to the positions of the side chains and the charged terminal groups, where dispersion and electrostatic forces play a significant role in stabilization. ajol.info The calculations can identify various stable conformations, which are often broadly classified as extended (β-strand like) or folded (turn-like) structures. ajol.info

Quantum Chemical (QC) Calculations , such as Density Functional Theory (DFT), offer a more accurate description of the electronic structure of the molecule compared to MM. austinpublishinggroup.comlongdom.org These ab initio methods solve the Schrödinger equation approximately, providing detailed information about molecular geometry, energy, and electronic properties without empirical parameterization. researchgate.netcuni.cz DFT calculations are often employed to refine the geometries of the low-energy conformers previously identified by MM methods. ajol.info This approach provides more reliable relative energies between different conformers, helping to pinpoint the most stable structures. sid.ir

Table 1: Representative Theoretical Conformational Analysis of a Dipeptide This table illustrates the type of data obtained from molecular mechanics and quantum chemical calculations for a generic dipeptide, showing different conformers and their calculated relative energies.

| Conformer ID | Backbone Dihedral Angles (Φ, Ψ) | Type | Relative Energy (kcal/mol) | Key Stabilizing Interactions |

| Conf-1 | Leu: ~-140°, ~+150°; Ala: ~-140°, ~+150° | Extended (β-strand) | 0.00 | Maximized separation of side chains |

| Conf-2 | Leu: ~-60°, ~-40°; Ala: ~-60°, ~-40° | Folded (α-helix like) | 1.85 | Intramolecular hydrogen bonding |

| Conf-3 | Leu: ~-80°, ~+150°; Ala: ~-80°, ~+150° | Extended (Polyproline II) | 0.95 | Favorable solvent interactions |

| Conf-4 | Leu: ~+60°, ~+60°; Ala: ~+60°, ~+60° | Folded (Left-handed helix) | 3.50 | Steric constraints |

While MM and QC calculations identify static low-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic nature of the peptide by simulating the atomic motions over time. acs.orglabxing.com In an MD simulation, Newton's equations of motion are solved for all atoms in the system, which typically includes the dipeptide explicitly solvated in water molecules to mimic physiological conditions. acs.orgambermd.org The forces acting on the atoms are calculated using a molecular mechanics force field. aps.org

MD simulations generate a trajectory that describes the positions and velocities of all atoms as a function of time. fu-berlin.de Analysis of this trajectory reveals how the dipeptide samples different conformations, the timescales of transitions between them, and the influence of the solvent on its structural preferences. acs.orgnih.gov For instance, simulations can show the dynamic equilibrium between extended and folded states and quantify the population of each conformational family. nih.govunits.it These simulations are crucial for understanding the flexibility of the peptide backbone and side chains, which is often essential for its interaction with other molecules. pitt.edu

Hydrogen Bonding Networks and Backbone Conformations in H-Leu-Ala-NH2 HCl

The conformation of this compound is dictated by a delicate balance of intramolecular forces, primarily hydrogen bonding, and steric constraints. These interactions determine the orientation of the peptide backbone and the spatial arrangement of the amino acid side chains.

Intramolecular hydrogen bonds are critical in stabilizing specific conformations in peptides. In a dipeptide like H-Leu-Ala-NH2, the potential for such bonds to form is a key determinant of its three-dimensional structure. The primary amide group (-NH2) at the C-terminus and the peptide bond's carbonyl and amide groups are the main participants in these interactions.

While direct experimental data on the intramolecular hydrogen bonds of this compound is scarce, theoretical and experimental studies on similar dipeptide amides suggest the possibility of several types of hydrogen bonds. One common motif is the C7 conformation, which is characterized by a hydrogen bond between the carbonyl oxygen of the leucine residue (i) and the amide proton of the alanine residue (i+1). This interaction forms a seven-membered ring. Another possibility is the C5 conformation, involving a hydrogen bond between the carbonyl oxygen of the alanine amide and its own amide proton, forming a five-membered ring. The presence and stability of these hydrogen bonds are often influenced by the surrounding environment, such as the solvent.

| Potential Intramolecular Hydrogen Bonds in H-Leu-Ala-NH2 | | :--- | :--- | :--- | | Type | Donor | Acceptor | | C7 | Ala Amide (N-H) | Leu Carbonyl (C=O) | | C5 | Ala Amide (N-H) | Ala Amide Carbonyl (C=O) |

This table represents potential hydrogen bonds based on common dipeptide conformations. The actual presence and geometry of these bonds in this compound would require specific experimental or computational verification.

The Leu-Ala sequence can potentially adopt various turn-like structures, which are fundamental elements of protein secondary structure. A β-turn, a common type of non-regular secondary structure, involves four amino acid residues, where the polypeptide chain folds back on itself. Although H-Leu-Ala-NH2 is a dipeptide, the principles governing β-turn formation can provide insight into its conformational propensities.

The propensity of a peptide sequence to form a β-turn is influenced by the constituent amino acids. Leucine and alanine are both common in β-sheets, but their presence in turns is also significant. Different types of β-turns (I, II, I', II') are defined by the dihedral angles (φ, ψ) of the two central residues. For a Leu-Ala sequence to be part of a β-turn, it would typically occupy the i+1 and i+2 positions of the four-residue turn. Theoretical studies on peptides containing D-amino acids or sterically hindered residues have shown preferences for specific turn types, often stabilized by an intramolecular hydrogen bond between the carbonyl oxygen of the first residue and the amide proton of the fourth.

In the context of the isolated H-Leu-Ala-NH2 dipeptide, it is more likely to adopt localized conformations that resemble portions of these turns, such as the extended β-strand-like conformation or more compact, folded structures stabilized by the aforementioned intramolecular hydrogen bonds.

The Ramachandran plot is a powerful tool for visualizing the sterically allowed and disallowed regions of the backbone dihedral angles, phi (φ) and psi (ψ), for each amino acid in a peptide. The specific values of these angles for this compound are not experimentally determined in the reviewed literature. However, a general analysis for leucine and alanine residues provides a strong indication of the likely conformational space this dipeptide can occupy.

For the leucine residue, the bulky isobutyl side chain imposes some steric restrictions, but it can still access the major allowed regions of the Ramachandran plot, including the β-sheet (top left quadrant) and α-helical (bottom left quadrant) regions. The alanine residue, with its small methyl side chain, has much greater conformational freedom and can populate these regions more extensively.

Below is a representative Ramachandran plot illustrating the generally allowed regions for non-glycine, non-proline L-amino acids like leucine and alanine.

Representative Ramachandran Plot

This is a generalized Ramachandran plot. The actual (φ, ψ) angles for this compound would be specific points within the allowed regions.

| Region | Approximate φ (degrees) | Approximate ψ (degrees) | Associated Secondary Structure |

| β-sheet | -180 to -50 | +90 to +180 | Extended Conformation |

| Right-handed α-helix | -150 to -50 | -70 to -30 | Helical Conformation |

| Left-handed α-helix | +50 to +90 | +30 to +90 | Less Common for L-amino acids |

The values in this table are approximate ranges for the major allowed regions in a Ramachandran plot.

Influence of Environmental Factors on H-Leu-Ala-NH2 Conformation (e.g., Solvent, pH)

The conformation of a peptide is not static and can be significantly influenced by its environment. Factors such as the solvent polarity and the pH of the solution can alter the delicate balance of forces that stabilize a particular three-dimensional structure.

Solvent Effects: The polarity of the solvent plays a crucial role in modulating intramolecular versus intermolecular interactions. In non-polar solvents, intramolecular hydrogen bonds are generally favored as they shield the polar peptide backbone from the unfavorable environment. This would likely promote more compact, folded conformations for H-Leu-Ala-NH2. Conversely, in polar protic solvents like water, the solvent molecules can effectively compete for hydrogen bonding with the peptide backbone. This can disrupt intramolecular hydrogen bonds and favor more extended conformations where the peptide groups are solvated by water molecules. Studies on other peptides have shown that increasing solvent polarity can shift the conformational equilibrium from turn-like structures to more extended forms.

Biomolecular Interactions and Recognition Principles Involving H Leu Ala Nh2 Hcl

Non-Covalent Interactions in H-Leu-Ala-NH2-Containing Peptides

The structure and assembly of peptides are dictated by a delicate balance of weak, non-covalent forces. researchgate.net For peptides containing the H-Leu-Ala-NH2 motif, these interactions include hydrophobic effects, electrostatic forces, and, in larger contexts, aromatic interactions.

Electrostatic Interactions and Ionic Complementarity in Peptide Assemblies

Electrostatic interactions are crucial for the structure, solubility, and interaction of peptides. researchgate.netmdpi.com In H-Leu-Ala-NH2 HCl, the N-terminal amine group is protonated, carrying a positive charge that is balanced by a chloride counter-ion. This charged group is a key site for electrostatic interactions. nih.gov The assembly and stability of peptide structures can be significantly influenced by the number and distribution of charged amino acids and the ionic concentration of the surrounding environment. mdpi.com In peptide-RNA complexes, for instance, all positive and negative charges on a peptide can contribute significantly to the electrostatic free energy of binding, even at considerable distances. nih.gov The protonated N-terminus of H-Leu-Ala-NH2 can form strong ion-dipole interactions, particularly with the polar carbonyl portals of macrocyclic receptors like cucurbit[n]urils, which is a critical factor in host-guest complexation. nih.govrsc.org The interplay between repulsive and attractive electrostatic forces, balanced with other non-covalent interactions like hydrophobic effects, allows for precise control over peptide self-assembly. mdpi.com

Pi-Pi Stacking and Aromatic Interactions in Molecular Recognition

While the H-Leu-Ala-NH2 dipeptide itself lacks aromatic side chains and therefore cannot engage in direct π-π stacking, this interaction is a fundamental principle in the molecular recognition of many peptides. rsc.org Aromatic interactions often involve the side chains of residues like phenylalanine, tyrosine, and tryptophan. rsc.orgmhmedical.com However, it is noteworthy that π-π interactions are not limited to aromatic groups. Planar stacking interactions can also occur between non-aromatic groups, including the peptide backbone itself, and are a common feature in protein structures. nih.gov Furthermore, interactions between arginine's guanidinium (B1211019) group and aromatic rings can involve π-π stacking, where the planar guanidino group orients parallel to an indole (B1671886) ring, for example. researchgate.net Therefore, in a larger peptide sequence containing H-Leu-Ala-NH2 alongside aromatic or other π-system-containing residues, or when interacting with an aromatic receptor, these stacking interactions would play a significant role in the stability and specificity of the complex. nih.gov

Molecular Recognition by Synthetic Receptors Utilizing this compound

Synthetic macrocyclic receptors offer well-defined, preorganized cavities that are ideal for studying the principles of molecular recognition. rsc.orgmdpi.com Their ability to selectively bind small molecules and peptides provides insight into the complex interactions that occur in nature.

Binding Affinity and Selectivity Studies with Macrocyclic Receptors (e.g., Cucurbit[n]urils)

Cucurbit[n]urils (Qn) are a family of macrocyclic hosts known for their ability to bind guests in aqueous solutions with high affinity and selectivity. nih.gov Their binding mechanism relies on a combination of hydrophobic interactions with the cavity and ion-dipole interactions between the guest's cationic groups and the host's carbonyl-lined portals. nih.gov

While aromatic residues are often preferred guests for cucurbiturils due to their size and hydrophobicity, non-aromatic residues can also be bound. rsc.orgnih.gov For instance, cucurbit aip.orguril (Q8) has been shown to bind dipeptide sequences containing non-aromatic residues. nih.gov A study screening a library of peptides with the sequence H-Var1-Var2-Ala-NH2 found that when the first residue is Met, the second can be Leu for high-affinity binding. nih.gov This demonstrates that the inclusion of entirely non-aromatic binding sites within the Q8 cavity is possible. nih.gov

The binding affinity of cucurbit nih.govuril (Q7) with various amino acids has been quantified, showing a strong preference for aromatic amino acids (Kₐ on the order of 10⁵ M⁻¹) but much lower affinities for non-aromatic residues like Leu and Ala (Kₐ < 500 M⁻¹). trinity.edu However, Q8 can bind non-terminal dipeptide sites with high affinity; for example, the complex with a peptide containing Leu-Tyr (LY) had a dissociation constant (Kd) of 1.2 nM. researchgate.net This highlights the potential for strong recognition even when non-aromatic residues like leucine (B10760876) are involved in the binding motif.

| Host | Guest Peptide Sequence | Binding Constant (K) | Method | Reference |

| Cucurbit aip.orguril (Q8) | Phe-Lys-Gly-Gly-Tyr | K_d = 0.3 µM | ITC | researchgate.net |

| Cucurbit aip.orguril (Q8) | Tyr-Leu-Gly-Gly-Gly | K_d = 0.2 µM | ITC | researchgate.net |

| Cucurbit aip.orguril (Q8) | Lys-Phe-Gly-Gly-Tyr | K_d = 0.3 nM | ITC | researchgate.net |

| Cucurbit aip.orguril (Q8) | Leu-Tyr-Gly-Gly-Gly | K_d = 1.2 nM | ITC | researchgate.net |

| Cucurbit nih.govuril (Q7) | Phenylalanine | K_a ~ 10⁵ M⁻¹ | UV-vis | trinity.edu |

| Cucurbit nih.govuril (Q7) | Leucine | K_a < 500 M⁻¹ | UV-vis | trinity.edu |

| Cucurbit nih.govuril (Q7) | Alanine (B10760859) | K_a < 500 M⁻¹ | UV-vis | trinity.edu |

This table presents binding affinity data for various peptides and amino acids with cucurbit[n]uril receptors to illustrate the principles of molecular recognition. K_d is the dissociation constant (lower values indicate stronger binding), and K_a is the association constant (higher values indicate stronger binding).

Structural Determinants of Host-Guest Binding with Leucyl-Alanine Amide

The specific structure of both the host and the guest dictates the geometry and stability of their complex. For H-Leu-Ala-NH2, key structural determinants include the hydrophobic isobutyl side chain of leucine, the charged α-amine, and the C-terminal amide. nih.gov X-ray crystallography of a cucurbit aip.orguril complexed with a peptide containing a Leu-Tyr sequence revealed that the side chains of both leucine and tyrosine are bound simultaneously within the host's cavity. researchgate.net This "pair-inclusion" motif is stabilized by complementary electrostatic interactions between the peptide and Q8. researchgate.net

Competitive Binding Assays and Thermodynamic Characterization (e.g., ITC)

Competitive binding assays are fundamental in determining the binding affinity of a ligand, such as H-Leu-Ala-NH2, to a target molecule, often a protein or receptor. The principle involves a labeled, known ligand and an unlabeled test ligand (the competitor, H-Leu-Ala-NH2) competing for the same binding site on a target molecule. creativebiomart.netresearchgate.net The displacement of the labeled ligand by increasing concentrations of the unlabeled competitor allows for the calculation of the competitor's binding affinity, typically expressed as the half-maximal inhibitory concentration (IC50). researchgate.net This value represents the concentration of H-Leu-Ala-NH2 required to displace 50% of the labeled ligand, providing a quantitative measure of its binding potency. researchgate.netabcam.com Such assays are crucial for understanding how a dipeptide might interact with biological targets and can be adapted for various formats, including those using fluorescence polarization or bead-based flow cytometry. creativebiomart.netresearchgate.net

Isothermal Titration Calorimetry (ITC) provides a more comprehensive thermodynamic profile of binding interactions. It is a powerful, label-free technique that directly measures the heat released or absorbed during a binding event. researchgate.netresearchgate.netjohnshopkins.edu By titrating a solution of H-Leu-Ala-NH2 into a sample cell containing a target protein, ITC can simultaneously determine the binding affinity (Ka, the association constant, or its inverse, Kd, the dissociation constant), the binding enthalpy (ΔH), and the stoichiometry of the interaction (n). nih.gov From these values, the change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, offering a complete thermodynamic signature of the binding process. acs.org

Table 1: Hypothetical Thermodynamic Parameters for H-Leu-Ala-NH2 Binding to a Target Protein

| Thermodynamic Parameter | Symbol | Hypothetical Value | Significance |

| Association Constant | Ka | 5 x 104 M-1 | Strength of the binding interaction. |

| Dissociation Constant | Kd | 20 µM | Concentration at which half the target sites are occupied. |

| Enthalpy Change | ΔH | -15 kJ/mol | Indicates an exothermic reaction, driven by favorable bond formations (e.g., hydrogen bonds). |

| Entropy Change | ΔS | +20 J/mol·K | A positive value suggests an increase in disorder, often from the release of bound water molecules (hydrophobic effect). |

| Gibbs Free Energy Change | ΔG | -26.7 kJ/mol | Overall spontaneity of the binding process. |

| Stoichiometry | n | 1.0 | Indicates a 1:1 binding ratio between the peptide and the target protein. |

This table is illustrative, based on principles of biomolecular interactions. researchgate.netresearchgate.netnih.gov

Interplay with Biomimetic Membrane Models

Peptide-Lipid Interactions and Membrane Perturbation Studies

The interaction of peptides with cell membranes is a critical aspect of their biological function. For a small, amphipathic dipeptide like H-Leu-Ala-NH2, interactions with biomimetic membrane models (e.g., lipid bilayers or vesicles) are governed by a combination of electrostatic and hydrophobic forces. mdpi.com The hydrophobic side chains of leucine and alanine are expected to drive the peptide's partitioning into the nonpolar core of the lipid bilayer, while the charged N-terminus and polar amide backbone interact with the lipid headgroups. nih.govnih.gov

Studies on amphiphilic peptides show that their ability to perturb a membrane is strongly linked to their hydrophobicity. mdpi.com Even small peptides can induce local changes in membrane structure. The insertion of the hydrophobic residues of H-Leu-Ala-NH2 into the bilayer can disrupt the orderly packing of lipid acyl chains, leading to increased membrane fluidity or permeability. nih.govfrontiersin.org While a dipeptide is too short to form a stable transmembrane pore, the accumulation of peptides on the membrane surface can cause localized thinning or create transient defects, a mechanism often observed with antimicrobial peptides. nih.govmdpi.com The extent of this perturbation depends on the peptide concentration and the lipid composition of the membrane model. mdpi.com For instance, interactions are often stronger with membranes containing anionic phospholipids (B1166683) due to favorable electrostatic attraction. mdpi.com

Table 2: Potential Effects of H-Leu-Ala-NH2 on Biomimetic Membrane Properties

| Membrane Property | Technique for Measurement | Expected Effect of H-Leu-Ala-NH2 |

| Membrane Fluidity | Fluorescence Anisotropy | Increase due to disruption of lipid packing. |

| Lipid Acyl Chain Order | Deuterium NMR | Decrease (disorder) in the vicinity of the peptide. |

| Membrane Permeability | Dye Leakage Assays (e.g., Calcein) | Minor increase at high peptide concentrations. mdpi.com |

| Lipid Phase Transition | Differential Scanning Calorimetry (DSC) | Broadening of the phase transition peak, indicating altered lipid cooperativity. researchgate.net |

This table summarizes expected effects based on general principles of peptide-lipid interactions. mdpi.comnih.govresearchgate.net

Conformational Changes of H-Leu-ala-NH2 Analogs Upon Membrane Association

Upon transitioning from an aqueous solution to the anisotropic environment of a lipid bilayer, peptides often undergo significant conformational changes. nih.gov While long peptides may fold into stable secondary structures like α-helices or β-sheets, a short dipeptide such as H-Leu-Ala-NH2 exists predominantly as a random coil in solution. researchgate.net

Upon association with a membrane, H-Leu-Ala-NH2 and its analogs would not be expected to form canonical secondary structures. However, more subtle conformational adaptations occur to optimize the interaction with the lipid environment. mdpi.com The peptide backbone and side-chain dihedral angles (φ, ψ) will adjust to facilitate the immersion of the hydrophobic leucine and alanine side chains into the membrane core while keeping the polar groups at the interface. nih.gov This process is driven by the hydrophobic effect and the formation of hydrogen bonds with lipid headgroups and surrounding water molecules. mdpi.com Spectroscopic techniques like circular dichroism (CD) and solid-state NMR are used to study these changes, which can reveal shifts from a disordered state to a more constrained, surface-bound conformation. mdpi.comnih.gov Studies on similar small peptides have shown that even minor changes in sequence, such as replacing L-alanine with β-alanine, can alter the peptide's conformational rigidity and significantly impact its interaction with the membrane. mdpi.com

Computational Modeling of Molecular Interactions

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand, e.g., H-Leu-Ala-NH2) when bound to a second (the receptor, e.g., a protein). dergipark.org.trnih.gov The process involves sampling numerous possible conformations of the ligand within the binding site of the receptor and scoring them based on a force field that approximates the binding free energy. researchgate.net

For H-Leu-Ala-NH2, docking simulations against a hypothetical protein target would predict its most stable binding pose. dergipark.org.tr The results typically include a docking score (e.g., in kcal/mol), which estimates the binding affinity, and a detailed visualization of the interactions. researchgate.net Given its structure, H-Leu-Ala-NH2 would likely interact with a protein's binding pocket through a combination of forces. The hydrophobic isobutyl side chain of leucine and the smaller methyl group of alanine would favor insertion into hydrophobic pockets on the protein surface. researchgate.net Concurrently, the N-terminal amine, the C-terminal amide, and the peptide backbone can act as hydrogen bond donors and acceptors. acs.org These in silico methods are invaluable for generating hypotheses about a peptide's mechanism of action and for guiding the design of more potent analogs. researchgate.netnih.gov

Energy Minimization and Binding Site Analysis in silico

Following an initial docking prediction, energy minimization and molecular dynamics (MD) simulations are employed to refine the ligand-protein complex and analyze its stability and dynamics over time. acs.org These methods relax the docked structure, allowing both the peptide and the protein binding site to make small adjustments to achieve a more favorable, lower-energy conformation. dergipark.org.tr

In silico binding site analysis provides a detailed map of the non-covalent interactions that stabilize the complex. mdpi.commdpi.com This involves identifying specific amino acid residues in the receptor that interact with the ligand. For H-Leu-Ala-NH2, the analysis would likely highlight key interactions such as those listed in the table below. By calculating the contribution of different energy components (e.g., van der Waals forces, electrostatic interactions, hydrogen bonds), researchers can understand the primary drivers of binding. nih.gov This detailed analysis is crucial for structure-based drug design, as it can pinpoint which parts of the peptide could be modified to enhance affinity or specificity. nih.gov

Table 3: Predicted In Silico Interactions for H-Leu-Ala-NH2 in a Hypothetical Protein Binding Site

| H-Leu-Ala-NH2 Moiety | Type of Interaction | Potential Interacting Protein Residue(s) |

| Leucine Side Chain (isobutyl) | Hydrophobic / van der Waals | Leucine, Valine, Isoleucine, Phenylalanine, Tryptophan |

| Alanine Side Chain (methyl) | Hydrophobic / van der Waals | Alanine, Valine, Leucine |

| N-terminal Amine (NH3+) | Hydrogen Bond (Donor) / Salt Bridge | Aspartic Acid, Glutamic Acid, Carbonyl Oxygen |

| Peptide Backbone (C=O, N-H) | Hydrogen Bond (Acceptor/Donor) | Serine, Threonine, Asparagine, Glutamine, Backbone Amides |

| C-terminal Amide (-NH2) | Hydrogen Bond (Donor/Acceptor) | Aspartic Acid, Glutamic Acid, Asparagine, Glutamine |

This table is illustrative, based on the chemical properties of the peptide and general principles of protein-ligand interactions. dergipark.org.trresearchgate.netacs.org

H Leu Ala Nh2 Hcl As a Model System in Biochemical Research Methodologies

Development and Validation of Enzyme Assays Utilizing H-Leu-ala-NH2 HCl

The cleavage of the peptide bond in H-Leu-Ala-NH2 is a common reaction catalyzed by peptidases. This property is exploited to develop assays that measure enzyme activity, often by monitoring the appearance of products or the disappearance of the substrate.

H-Leu-Ala-NH2 can be chemically modified to create reporter substrates for enzyme activity. These modified substrates are designed to produce a measurable optical signal upon cleavage.

Fluorogenic Substrates: A common strategy involves attaching a fluorophore to one end of the dipeptide and a quencher molecule to the other. In the intact peptide, the quencher suppresses the fluorescence of the fluorophore through a process like Förster Resonance Energy Transfer (FRET). When a peptidase cleaves the Leu-Ala bond, the fluorophore and quencher are separated, leading to a detectable increase in fluorescence. This "turn-on" signal is directly proportional to the rate of enzyme activity. Such fluorescence-quenched peptide substrates are widely used for quantifying the activity of various proteases, like matrix metalloproteinases (MMPs). nih.govresearchgate.net While H-Leu-Ala-NH2 itself is not inherently fluorescent, it serves as the core recognition sequence that can be derivatized to create such sensitive probes. nih.gov

Colorimetric Substrates: Colorimetric assays can also be developed. For instance, after enzymatic cleavage of H-Leu-Ala-NH2, the newly formed free N-terminal amine of alaninamide can be quantified. The ninhydrin (B49086) reaction is a classic method where ninhydrin reacts with primary amino groups to form a deep purple compound known as Ruhemann's purple, which can be measured spectrophotometrically at around 570 nm. nih.gov This provides a quantitative measure of peptide bond hydrolysis. Other reagents like 2,4,6-trinitrobenzene sulphonate (TNBS) can also be used to react with the primary amine, producing a colored product. nih.govresearchgate.net

High-Throughput Screening (HTS) allows for the rapid testing of thousands of chemical compounds for their ability to inhibit or enhance enzyme activity. researchgate.net The fluorogenic and colorimetric assays based on H-Leu-Ala-NH2 are highly adaptable to HTS formats.

The assays are typically performed in multi-well plates (e.g., 96, 384, or 1536 wells). Each well contains the enzyme, the modified H-Leu-Ala-NH2 substrate, and a different test compound. Automated liquid handlers dispense the reagents, and robotic plate readers measure the fluorescence or absorbance in each well over time. cuanschutz.edu A decrease in the signal (for a fluorogenic substrate) relative to a control well indicates that the test compound is a potential inhibitor of the peptidase. The simplicity of the dipeptide substrate ensures that the assay is focused on the fundamental catalytic activity of the enzyme. This approach has been instrumental in discovering new drug leads and chemical probes for various enzyme targets. researchgate.netnih.gov

Contributions to Understanding Peptidase Substrate Specificity

Peptidases can be highly specific, cleaving only particular peptide bonds based on the amino acids surrounding the scissile bond. H-Leu-Ala-NH2 is an excellent tool for probing this specificity. The standard nomenclature designates the amino acid residues N-terminal to the cleaved bond as P1, P2, P3, etc., and those C-terminal as P1', P2', P3', etc. expasy.org

When H-Leu-Ala-NH2 is cleaved, Leucine (B10760876) is in the P1 position and Alanine (B10760859) is in the P1' position. An enzyme that efficiently hydrolyzes this dipeptide likely has a binding pocket (S1) that accommodates a large, hydrophobic side chain and an S1' pocket that prefers a small, neutral side chain. expasy.orgnih.gov By systematically substituting Leu or Ala with other amino acids (e.g., creating H-Phe-Ala-NH2, H-Leu-Gly-NH2, or H-Ala-Leu-NH2) and measuring the relative rates of cleavage, researchers can precisely map the substrate preferences of a given peptidase. nih.govnih.gov This information is crucial for understanding the enzyme's biological role and for designing highly specific inhibitors. For example, studies on signal peptidase I from E. coli, LepB, have shown that amino acids in both the P1 and P' positions are critical for efficient cleavage, with a general preference for Ala-X-Ala sequences. griffith.edu.augriffith.edu.au

Table 1: Use of H-Leu-Ala-NH2 in Determining Peptidase Specificity

This interactive table illustrates how H-Leu-Ala-NH2 and its analogs help define the substrate binding pockets of a hypothetical peptidase.

| Substrate | P1 Residue | P1' Residue | Relative Cleavage Rate | Inference on Specificity |

| H-Leu-Ala-NH2 | Leucine (Large, Hydrophobic) | Alanine (Small, Neutral) | 100% | S1 pocket accommodates large hydrophobic residues. S1' pocket accommodates small residues. |

| H-Ala-Leu-NH2 | Alanine (Small, Neutral) | Leucine (Large, Hydrophobic) | 15% | S1 pocket has a strong preference against small residues. S1' pocket can tolerate larger residues. |

| H-Phe-Ala-NH2 | Phenylalanine (Aromatic) | Alanine (Small, Neutral) | 120% | S1 pocket also favorably binds aromatic residues. |

| H-Leu-Pro-NH2 | Leucine (Large, Hydrophobic) | Proline (Cyclic) | <1% | S1' pocket cannot accommodate proline, which restricts backbone conformation. |

| H-Asp-Ala-NH2 | Aspartic Acid (Acidic) | Alanine (Small, Neutral) | 5% | S1 pocket has a strong preference against charged residues. |

Investigation of Peptide Bond Formation Mechanisms in In Vitro Systems

H-Leu-Ala-NH2 is also valuable for studying the reverse reaction: peptide bond formation. Understanding how peptide bonds are formed is fundamental to protein synthesis and to the chemical synthesis of peptide-based drugs. masterorganicchemistry.com

In these studies, H-Leu-Ala-NH2 serves as the target product. Researchers can compare the efficiency of different chemical coupling reagents (e.g., carbodiimides) or enzymatic ligases by starting with the precursor molecules (e.g., an activated form of Leucine and Alaninamide) and quantifying the yield of H-Leu-Ala-NH2. researchgate.net Furthermore, the dipeptide provides a simple model for studying the physical chemistry of the peptide bond itself. Techniques like NMR spectroscopy can be used to investigate the intramolecular hydrogen bonds and the conformational dynamics of the peptide in different solvents, providing insight into the forces that stabilize peptide structures. researchgate.netnih.govnih.gov

Applications in Analytical Chemistry Method Development

The development of robust analytical methods is essential for monitoring biochemical reactions and ensuring the purity of synthesized compounds. H-Leu-Ala-NH2 is frequently used as a standard compound for developing and validating such methods.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying peptides. shimadzu.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for H-Leu-Ala-NH2.

In a typical RP-HPLC setup, the dipeptide is injected onto a hydrophobic stationary phase (e.g., a C18 column). A mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) containing an additive such as trifluoroacetic acid (TFA), is passed through the column. researchgate.net Peptides are separated based on their hydrophobicity; more hydrophobic peptides interact more strongly with the stationary phase and thus elute later. H-Leu-Ala-NH2 can be reliably separated from its constituent amino acids (Leucine, Alanine) and from other peptide impurities. nih.govresearchgate.net Detection is commonly achieved by monitoring UV absorbance at 210-220 nm, the wavelength at which the peptide bond absorbs light. This method allows for the precise quantification of H-Leu-Ala-NH2, making it possible to monitor the progress of an enzymatic reaction or to assess the purity of a synthetic peptide preparation. sci-hub.se

Table 2: Example RP-HPLC Data for H-Leu-Ala-NH2 and Related Compounds

This table shows representative data from an RP-HPLC analysis, demonstrating the separation of the dipeptide from its components.

| Compound | Molecular Weight ( g/mol ) | Hydrophobicity | Expected Elution Order | Example Retention Time (min) |

| Alanine | 89.09 | Low | 1 | 3.5 |

| Leucine | 131.17 | Medium | 2 | 8.2 |

| H-Leu-Ala-NH2 | 201.29 | High | 3 | 15.4 |

Note: Retention times are illustrative and will vary based on specific HPLC conditions (column, gradient, flow rate, etc.).

Mass Spectrometry for Product Identification and Structural Confirmation

Mass spectrometry (MS) is an indispensable analytical technique for the identification and structural elucidation of peptides like this compound. The method provides crucial information based on the mass-to-charge ratio (m/z) of the intact molecule and its fragments, allowing for unambiguous confirmation of the dipeptide's identity and sequence.

When coupled with liquid chromatography (LC-MS), the sample can be purified before introduction into the mass spectrometer, which is particularly useful for analyzing complex mixtures. nih.govresearchgate.net For this compound, the initial analysis involves determining the molecular weight of the protonated molecule [M+H]⁺. The exact mass of the dipeptide can be calculated and compared with the experimentally observed m/z value, often using high-resolution mass spectrometers for high accuracy. nih.gov

Structural confirmation is achieved through tandem mass spectrometry (MS/MS). In this process, the precursor ion corresponding to the protonated dipeptide is isolated and subjected to fragmentation. Collision-induced dissociation (CID) or other fragmentation techniques break the peptide bonds at predictable locations, primarily resulting in b- and y-type fragment ions. The analysis of the resulting fragment ions allows for the determination of the amino acid sequence. For instance, the fragmentation of this compound would yield specific ions corresponding to the leucine and alanine residues, confirming the sequence as Leu-Ala.

A key challenge in the mass spectrometric analysis of this dipeptide is the differentiation between the isomeric amino acids leucine (Leu) and isoleucine (Ile), as they have identical masses. nih.govacs.org Advanced MS techniques, such as multistage fragmentation (MS³) involving electron transfer dissociation (ETD), can produce characteristic side-chain fragment ions (w-ions) that allow for the unambiguous identification of leucine. acs.org

Table 1: Expected Mass Spectrometry Data for this compound

| Analysis Type | Ion | Description | Expected m/z |

| MS | [M+H]⁺ | Protonated molecular ion of H-Leu-Ala-NH2 | 202.1552 |

| MS/MS | y₁ | Fragment ion containing Alanine-NH₂ | 89.0711 |

| MS/MS | b₂ | Fragment ion containing Leucine-Alanine | 185.1286 |

Note: The m/z values are theoretical monoisotopic masses.

Derivatization of the peptide prior to analysis can also be employed to enhance ionization efficiency and improve chromatographic separation. nih.gov However, direct analysis of the native peptide is often preferred to avoid additional sample preparation steps. sigmaaldrich.com

Chiral Analysis of Amino Acid Components

The biological activity of peptides is highly dependent on the stereochemistry of their constituent amino acids. Therefore, confirming the chiral purity of this compound—specifically that it is composed of L-leucine and L-alanine—is a critical aspect of its characterization. While D-amino acids exist in nature, they are less common in higher organisms. sigmaaldrich.comchromatographyonline.com The analysis of amino acid enantiomers typically requires hydrolysis of the dipeptide, followed by a chiral separation technique. mdpi.com

Several chromatographic methods are employed for the chiral resolution of amino acids.

Direct Methods: These methods involve the use of chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC). Macrocyclic glycopeptides, such as teicoplanin, are particularly effective for separating underivatized amino acid enantiomers. sigmaaldrich.comsigmaaldrich.com These CSPs operate with mobile phases that are compatible with mass spectrometry, allowing for sensitive and selective detection. sigmaaldrich.com Other CSPs used for amino acid enantioseparation include cyclodextrin-based and crown-ether-based columns. chromatographyonline.commdpi.comnih.gov

Indirect Methods: This approach involves derivatizing the amino acid mixture with a chiral reagent to form diastereomers. These diastereomeric pairs can then be separated on a standard, achiral HPLC column. sigmaaldrich.comresearchgate.net A common derivatizing agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), which reacts with the primary amine of the amino acids. jst.go.jp The choice of derivatization reagent can influence the resolution and elution order of the diastereomers. researchgate.net

Capillary electrophoresis (CE) is another powerful technique for the enantiomeric separation of dipeptides and their constituent amino acids. The use of chiral selectors, such as cyclodextrins, added to the background electrolyte enables the separation of enantiomers based on differential interactions. nih.gov Studies have shown that modified cyclodextrins can effectively resolve various dipeptide enantiomers. nih.gov

Table 2: Common Chiral Stationary Phases for Amino Acid Analysis

| Chiral Stationary Phase (CSP) Type | Selector Example | Separation Principle | Applicable To |

| Macrocyclic Glycopeptide | Teicoplanin | Multiple interactions including hydrogen bonding, ionic, and steric interactions. sigmaaldrich.comsigmaaldrich.com | Underivatized D/L-amino acids. sigmaaldrich.com |

| Cyclodextrin (B1172386) | Heptakis(2,6-di-O-methyl)-β-cyclodextrin | Inclusion complexation and interactions with hydroxyl groups on the cyclodextrin rim. nih.gov | Dipeptide enantiomers, derivatized amino acids. nih.gov |

| Crown Ether | (18-crown-6)-tetracarboxylic acid | Complexation between the crown ether cavity and the protonated primary amine of the amino acid. chromatographyonline.com | D/L-amino acid enantiomers. chromatographyonline.com |

| Pirkle-type (Brush-type) | N-(3,5-dinitrobenzoyl)-phenylglycine | π-π interactions, hydrogen bonding, and dipole-dipole interactions. | Derivatized amino acids. |

The selection of the appropriate chiral analysis method depends on factors such as the complexity of the sample matrix, the required sensitivity, and the availability of instrumentation. For this compound, a typical workflow would involve acid hydrolysis to break the peptide bond, followed by either direct injection onto a chiral HPLC column or derivatization and subsequent analysis on an achiral column.

Future Directions and Emerging Research Avenues for H Leu Ala Nh2 Hcl

Advanced Spectroscopic Techniques for Dynamic Conformational Studies

The biological activity of peptides is intrinsically linked to their three-dimensional structure and conformational dynamics. While traditional spectroscopic methods provide static structural information, the future of peptide research lies in capturing their dynamic nature in solution. Advanced spectroscopic techniques are at the forefront of this endeavor, promising to reveal the subtle conformational ensembles of H-Leu-Ala-NH2 HCl in various environments.

Detailed research findings will likely focus on time-resolved spectroscopy, such as time-resolved fluorescence and transient absorption spectroscopy. These methods can monitor conformational changes on timescales relevant to biological processes. For instance, by incorporating a fluorescent probe, researchers could track the folding and unfolding dynamics of the dipeptide in response to changes in solvent polarity or temperature.

Another promising avenue is the application of two-dimensional infrared (2D-IR) spectroscopy. This technique can provide detailed information about the peptide backbone and side-chain orientations and their fluctuations over time. By analyzing the cross-peaks in a 2D-IR spectrum, it is possible to determine the coupling between different vibrational modes, which is highly sensitive to the peptide's conformation.

Interactive Data Table: Hypothetical Conformational Shifts of this compound Detected by 2D-IR Spectroscopy